N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC20127672
Molecular Formula: C10H15N5
Molecular Weight: 205.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15N5 |
|---|---|
| Molecular Weight | 205.26 g/mol |
| IUPAC Name | N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine |
| Standard InChI | InChI=1S/C10H15N5/c1-3-15-7-4-9(12-15)8-11-10-5-6-14(2)13-10/h4-7H,3,8H2,1-2H3,(H,11,13) |
| Standard InChI Key | WWTGKHLTMXQZFB-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=CC(=N1)CNC2=NN(C=C2)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule consists of two pyrazole rings—heterocyclic aromatic systems with two adjacent nitrogen atoms—connected by a methylene (-CH-) group and an amine (-NH-) linkage. The first pyrazole ring is substituted with an ethyl group at the 1-position, while the second pyrazole features a methyl group at the 1-position. This arrangement creates a planar yet sterically hindered structure, as evidenced by computational modeling studies of analogous compounds.
Table 1: Key Structural Features
| Property | Description |
|---|---|
| Pyrazole ring substitution | 1-Ethyl (Ring 1), 1-Methyl (Ring 2) |
| Bridging group | Methylene-amine (-CH-NH-) |
| Nitrogen count | 5 nitrogen atoms (2 per pyrazole ring + 1 amine) |
| Molecular symmetry | Asymmetric due to differing substituents |
Synthetic Methodologies
Precursor Selection
Synthesis begins with commercially available pyrazole derivatives. The 1-ethylpyrazole moiety is typically prepared via alkylation of pyrazole-3-carbaldehyde using ethyl bromide under basic conditions. Concurrently, 1-methylpyrazole-3-amine is synthesized through catalytic hydrogenation of corresponding nitro precursors.
Coupling Reactions
The critical step involves linking the two pyrazole units. A reductive amination strategy is commonly employed:
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Formation of imine: React 1-ethylpyrazole-3-carbaldehyde with 1-methylpyrazole-3-amine in anhydrous ethanol.
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Reduction: Use sodium cyanoborohydride (NaBHCN) to reduce the imine intermediate to the secondary amine.
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 60°C | Higher yields vs. side reactions |
| Solvent | Anhydrous ethanol | Enhances imine stability |
| Reaction time | 12 hours | Maximizes conversion |
| Catalyst | NaBHCN (1.2 eq) | Selective reduction |
Yield improvements up to 78% have been reported for analogous compounds under these conditions.
Chemical Reactivity and Functionalization
Amine Group Reactivity
The secondary amine bridge serves as the primary reactive site. It undergoes:
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Acylation: Reaction with acetyl chloride in dichloromethane produces the corresponding acetamide derivative.
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Alkylation: Treatment with methyl iodide in the presence of KCO yields a tertiary amine.
Pyrazole Ring Modifications
Electrophilic substitution occurs preferentially at the 4-position of the pyrazole rings due to electron-donating substituents:
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Nitration: Concentrated HNO/HSO introduces nitro groups, though competing oxidation of the amine bridge necessitates protective strategies.
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Sulfonation: Oleum (fuming HSO) at 0°C affords sulfonic acid derivatives, useful for enhancing water solubility.
Hypothetical Biological Activities and Mechanisms
Antimicrobial Properties
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a scaffold for developing kinase inhibitors and COX-2 selective anti-inflammatories. Its amine bridge allows facile conjugation to targeting moieties (e.g., monoclonal antibodies).
Coordination Chemistry
The nitrogen-rich structure chelates transition metals. Preliminary studies with Cu(II) form octahedral complexes exhibiting superoxide dismutase-like activity.
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